molecular formula C6H8N2OS2 B14357333 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid CAS No. 90173-92-5

1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid

Cat. No.: B14357333
CAS No.: 90173-92-5
M. Wt: 188.3 g/mol
InChI Key: RVPFGOWEPLNTIR-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a hydroxyethyl group and a carbodithioic acid moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid typically involves the reaction of imidazole derivatives with appropriate reagents to introduce the hydroxyethyl and carbodithioic acid groups. One common method involves the reaction of 1-methylimidazole with 2-chloroethanol to form 1-(2-hydroxyethyl)-3-methylimidazolium chloride, followed by further reactions to introduce the carbodithioic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as quaternization, nitration, and metathesis reactions, followed by purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
  • 1,3-Bis(2-hydroxyethyl)imidazolium chloride
  • 1-Butyl-2,3,4,5-tetramethylimidazolium bromide

Uniqueness: 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl and carbodithioic acid moieties provide versatility in various applications, making it a valuable compound in research and industry .

Properties

CAS No.

90173-92-5

Molecular Formula

C6H8N2OS2

Molecular Weight

188.3 g/mol

IUPAC Name

3-(2-hydroxyethyl)imidazole-4-carbodithioic acid

InChI

InChI=1S/C6H8N2OS2/c9-2-1-8-4-7-3-5(8)6(10)11/h3-4,9H,1-2H2,(H,10,11)

InChI Key

RVPFGOWEPLNTIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=N1)CCO)C(=S)S

Origin of Product

United States

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